Cas no 26555-40-8 (Methoxycarbonylsulfenyl chloride)

Methoxycarbonylsulfenyl chloride 化学的及び物理的性質
名前と識別子
-
- thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite
- Methoxycarbonylsulfenyl Chloride
- methyl chlorosulfanylformate
- carbomethoxy sulfenyl chloride
- Carbonothioic acid,anhydrosulfide with thiohypochlorous acid,methyl ester
- metgoxycarbonylsulfenyl chloride
- S-Chloro O-methyl thiocarbonate
- TXJXPZVVSLAQOQ-UHFFFAOYSA-N
- Methoxycarbonylsulfenyl chloride, 97%
- Carbonothioic acid, anhydrosulfide with thiohypochlorous acid, methyl ester
- (chlorothio)(methoxy)oxomethane
- methoxycarbonyl sulfenyl chloride
- methoxy-carbonylsulfenyl chloride
- methoxy carbonylsulfenyl chloride
- (Chlorothio)form
- J-016472
- M0979
- Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester
- A818505
- Methoxycarbonylsulfenylchloride
- MFCD00013648
- SCHEMBL126763
- AKOS006221860
- D91417
- Carbonothioic acid anhydrosulfide with thiohypochlorus acid, O-methyl ester
- EINECS 247-801-3
- FS-4443
- FT-0628310
- (Chlorosulfanyl)(methoxy)oxomethane #
- SY049716
- (chlorosulfanyl)(methoxy)methanone
- hypochlorous (methyl carbonic) thioanhydride
- DTXSID10181132
- CS-0313613
- 26555-40-8
- NS00028134
- DB-046983
- Methoxycarbonylsulfenyl chloride
-
- MDL: MFCD00013648
- インチ: 1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3
- InChIKey: TXJXPZVVSLAQOQ-UHFFFAOYSA-N
- ほほえんだ: ClSC(=O)OC([H])([H])[H]
- BRN: 1849908
計算された属性
- せいみつぶんしりょう: 125.95400
- どういたいしつりょう: 125.954
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 55.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 51.6
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.399 g/mL at 25 °C(lit.)
- ふってん: 133-134 °C(lit.)
- フラッシュポイント: 華氏温度:129.2°f
摂氏度:54°c - 屈折率: n20/D 1.481(lit.)
- ようかいど: Miscible with dichlormethane.
- PSA: 51.60000
- LogP: 1.63980
- ようかいせい: 未確定
- かんど: Moisture Sensitive
Methoxycarbonylsulfenyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: S26; S36/37/39; S45
- 福カードFコード:10-21
-
危険物標識:
- 包装カテゴリ:II
- ちょぞうじょうけん:2-8°C
- リスク用語:R10; R34
- 包装グループ:II
- 危険レベル:8
- 危険レベル:8
- セキュリティ用語:8
- 包装等級:II
Methoxycarbonylsulfenyl chloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methoxycarbonylsulfenyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OF011-1g |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | 96.0%(T) | 1g |
¥502.0 | 2022-06-10 | |
TRC | M220610-50mg |
Methoxycarbonylsulfenyl Chloride |
26555-40-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04350-5g |
Methoxycarbonylsulfenyl chloride, 95% |
26555-40-8 | 95% | 5g |
¥3094.00 | 2023-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 359408-1ML |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | 97% | 1ML |
¥792.32 | 2022-02-24 | |
Oakwood | 002587-1g |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | 95% | 1g |
$27.00 | 2024-07-19 | |
Oakwood | 002587-25g |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | 95% | 25g |
$318.00 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158634-25G |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | >96.0%(T) | 25g |
¥3247.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0979-5G |
Methoxycarbonylsulfenyl Chloride |
26555-40-8 | >96.0%(T) | 5g |
¥880.00 | 2024-04-16 | |
Oakwood | 002587-100g |
Methoxycarbonylsulfenyl chloride |
26555-40-8 | 95% | 100g |
$955.00 | 2024-07-19 | |
abcr | AB177865-5g |
Methoxycarbonylsulfenyl chloride, 95%; . |
26555-40-8 | 95% | 5g |
€91.00 | 2025-02-13 |
Methoxycarbonylsulfenyl chloride 関連文献
-
Richard J. Spears,Clíona McMahon,Vijay Chudasama Chem. Soc. Rev. 2021 50 11098
-
Rahul Kaushik,Pawan Kumar,Amrita Ghosh,Neha Gupta,Davinder Kaur,Saroj Arora,D. Amilan Jose RSC Adv. 2015 5 79309
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Smita B. Gunnoo,Abhishek Iyer,Willem Vannecke,Klaas W. Decoene,Tim Hebbrecht,Jan Gettemans,Mathias Laga,Stefan Loverix,Ignace Lasters,Annemieke Madder Chem. Commun. 2018 54 11929
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Lisa I. Pilkington,Rebecca C. Deed,Katie Parish-Virtue,Chien-Wei Huang,Michelle E. Walker,Vladimir Jiranek,David Barker,Bruno Fedrizzi Chem. Commun. 2019 55 8868
-
Yu Zhao,Tyler D. Biggs,Ming Xian Chem. Commun. 2014 50 11788
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Paula López-Senín,Gerard Artigas,Vicente Marchán Org. Biomol. Chem. 2012 10 9243
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Sonia Torrico-Vallejos,Mauricio F. Erben,Roland Boese,Carlos O. Della Védova New J. Chem. 2010 34 1365
-
Elena V. Kudryavtseva,Mariya V. Sidorova,Rimma P. Evstigneeva Russ. Chem. Rev. 1998 67 545
Methoxycarbonylsulfenyl chlorideに関する追加情報
Introduction to Methoxycarbonylsulfenyl Chloride (CAS No: 26555-40-8)
Methoxycarbonylsulfenyl chloride, a compound with the chemical formula CAS No: 26555-40-8, is a significant reagent in the field of organic synthesis and pharmaceutical development. This compound, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both the methoxycarbonyl and sulfenyl chloride functional groups makes it a valuable intermediate in the preparation of complex organic structures.
The methoxycarbonylsulfenyl chloride molecule is structured around a sulfur atom that is double-bonded to a chlorine atom, while also bonded to an oxygen atom that is further connected to a methyl group. This configuration imparts distinct reactivity, allowing it to participate in a wide range of chemical transformations. These transformations are particularly useful in the synthesis of pharmaceuticals, where precise functional group manipulation is often required.
In recent years, the application of methoxycarbonylsulfenyl chloride has expanded significantly, particularly in the context of drug discovery and development. Its ability to introduce both protecting and activating groups makes it an indispensable tool in synthetic chemistry. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The compound's role in facilitating cross-coupling reactions and other nucleophilic substitutions has also been highlighted in several studies.
One of the most notable applications of methoxycarbonylsulfenyl chloride is its use as a precursor in the synthesis of sulfonamides. Sulfonamides are a class of compounds that have shown significant promise in medicinal chemistry due to their broad spectrum of biological activities. The sulfenyl chloride moiety in methoxycarbonylsulfenyl chloride is particularly effective in generating sulfonamides through nucleophilic addition reactions. This has led to its widespread adoption in both academic and industrial research settings.
Recent advancements in synthetic methodologies have further underscored the importance of methoxycarbonylsulfenyl chloride. Researchers have developed novel catalytic systems that enhance the efficiency and selectivity of reactions involving this compound. For example, transition metal-catalyzed reactions have been employed to achieve more controlled outcomes, reducing unwanted side products and improving overall yields. These innovations have not only streamlined synthetic processes but also opened up new possibilities for the development of novel therapeutic agents.
The compound's reactivity also extends to its role as a chlorinating agent. In this capacity, it can introduce chlorine atoms into organic molecules, which is crucial for certain pharmaceutical applications where specific halogenated intermediates are required. The ability to perform such transformations under mild conditions has made methoxycarbonylsulfenyl chloride a preferred choice for many synthetic chemists.
Furthermore, the environmental impact and sustainability considerations have influenced the ongoing research into methoxycarbonylsulfenyl chloride. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These efforts align with broader trends in the chemical industry towards more sustainable practices. By optimizing reaction conditions and exploring alternative catalysts, researchers aim to make the use of methoxycarbonylsulfenyl chloride more environmentally friendly.
The future prospects for methoxycarbonylsulfenyl chloride are promising, with ongoing research expected to uncover new applications and improve existing methodologies. As our understanding of organic chemistry continues to evolve, so too will the ways in which this compound is utilized. Its versatility and effectiveness ensure that it will remain a cornerstone of synthetic chemistry for years to come.
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